molecular formula C19H18N4O3 B12635201 Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12635201
M. Wt: 350.4 g/mol
InChI Key: SJCLUXGLTNBZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholine ring, a phenyl group, and a pyrido[3,2-d]pyrimidine core, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with morpholine under reflux conditions in the presence of a suitable solvent such as butanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, typically used in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. One of the primary targets is phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can disrupt these cellular processes, leading to the suppression of tumor growth and proliferation. Additionally, the compound may interact with other protein kinases, further contributing to its anticancer activity.

Comparison with Similar Compounds

Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its ability to inhibit multiple protein kinases, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H18N4O3/c1-25-19(24)15-8-7-14-16(20-15)18(23-9-11-26-12-10-23)22-17(21-14)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3

InChI Key

SJCLUXGLTNBZDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)N=C(N=C2N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.